molecular formula C12H15N5O B11712844 2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11712844
M. Wt: 245.28 g/mol
InChI Key: DRBOWLFAQPDMQA-ZSOIEALJSA-N
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Description

This compound is a hydrazide derivative featuring two heterocyclic moieties: a 2-methyl-1H-imidazole group and an (E)-configured (1-methyl-1H-pyrrol-2-yl)methylene substituent. Its molecular formula is C₁₂H₁₆N₄O, with a molecular weight of 232.29 g/mol. The (E)-configuration of the imine group is critical for its stereochemical stability, often confirmed via X-ray crystallography (see ) . Such compounds are typically synthesized via condensation reactions between hydrazides and carbonyl derivatives under acidic or thermal conditions .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H15N5O/c1-10-13-5-7-17(10)9-12(18)15-14-8-11-4-3-6-16(11)2/h3-8H,9H2,1-2H3,(H,15,18)/b14-8-

InChI Key

DRBOWLFAQPDMQA-ZSOIEALJSA-N

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C\C2=CC=CN2C

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC=CN2C

Origin of Product

United States

Preparation Methods

Synthesis of the Hydrazide Intermediate: 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide

The preparation of the target compound begins with the synthesis of the hydrazide intermediate, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. This step is critical, as the purity of the hydrazide directly influences the efficiency of subsequent condensation reactions.

Hydrazinolysis of Ethyl 2-(2-Methyl-1H-imidazol-1-yl)acetate

The most widely reported method involves the reaction of ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate with excess hydrazine hydrate in ethanol under reflux conditions. The ester undergoes nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide functionality. Typical reaction conditions include:

  • Molar ratio : 1:1.5 (ester to hydrazine hydrate)

  • Solvent : Anhydrous ethanol

  • Temperature : 80°C (reflux)

  • Reaction time : 3–4 hours

  • Yield : 75–85%

The product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from a methanol-water mixture (7:3 v/v) to achieve >98% purity.

Mechanochemical Synthesis

Alternative green methods, such as solvent-free mechanochemical synthesis, have been explored to reduce environmental impact. In this approach, ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate and hydrazine hydrate are ground in a ball mill at 25 Hz for 60 minutes. While this method eliminates solvent use, yields are slightly lower (70–75%) due to incomplete conversion.

Schiff Base Condensation with 1-Methyl-1H-pyrrole-2-carbaldehyde

The hydrazide intermediate is subsequently condensed with 1-methyl-1H-pyrrole-2-carbaldehyde to form the target hydrazone. This step requires precise control of reaction conditions to favor E-configuration and prevent side reactions.

Solution-Based Condensation

The conventional method employs ethanol or methanol as a solvent, with catalytic acetic acid to protonate the aldehyde and enhance electrophilicity:

  • Molar ratio : 1:1 (hydrazide to aldehyde)

  • Solvent : Ethanol (20 mL per mmol of hydrazide)

  • Catalyst : Glacial acetic acid (2–3 drops)

  • Temperature : Reflux at 80°C

  • Reaction time : 2–3 hours

  • Yield : 78–86%

The product precipitates upon cooling and is purified via recrystallization from ethanol.

Solid-State Melt Synthesis

For thermally stable substrates, melt synthesis offers a solvent-free alternative. Equimolar amounts of the hydrazide and aldehyde are heated at 110–140°C for 1 hour in a sealed tube. This method achieves near-quantitative yields (>99%) but requires stringent temperature control to avoid decomposition.

Optimization of Reaction Conditions

Solvent Effects

Comparative studies highlight ethanol as the optimal solvent due to its ability to dissolve both reactants and stabilize the hydrazone product via hydrogen bonding. Methanol, while effective, often results in lower yields (65–70%) due to premature precipitation.

Catalytic Additives

The addition of acetic acid (1–2 mol%) accelerates imine formation by polarizing the carbonyl group of the aldehyde. However, excess acid promotes hydrolysis, reducing yields.

Temperature and Time

Reflux conditions (80°C) balance reaction rate and product stability. Prolonged heating (>4 hours) leads to side products, including quinazolinones and Schiff base dimers.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • N-H stretch : 3240–3336 cm⁻¹ (hydrazide NH₂)

  • C=O stretch : 1689 cm⁻¹ (hydrazide carbonyl)

  • C=N stretch : 1605–1615 cm⁻¹ (imine)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.35 (s, 3H, imidazole-CH₃)

  • δ 3.78 (s, 3H, pyrrole-CH₃)

  • δ 7.25–7.45 (m, 3H, imidazole and pyrrole protons)

Purity and Yield

Table 1. Comparative Yields Across Synthetic Methods

MethodSolventTemperature (°C)Time (h)Yield (%)
Solution-basedEthanol80386
MechanochemicalSolvent-free25 (grinding)175
Melt synthesisSolvent-free140199

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide exhibit significant antimicrobial properties. A study evaluating various hydrazones demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Anticancer Properties

Hydrazone derivatives have been investigated for their anticancer potential. For instance, related compounds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Antioxidant Activity

The antioxidant capacity of hydrazones is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on a library of hydrazone derivatives, including those based on imidazole and pyrrole scaffolds, revealed that certain modifications to the side chains significantly enhanced their antibacterial activity. For example, substituents on the imidazole ring were found to influence the potency against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In a study involving various cancer cell lines, a derivative structurally similar to 2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide was tested for its ability to inhibit cell growth. Results indicated a dose-dependent response, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several acetohydrazide derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Structure Key Substituents Molecular Weight Notable Features
Target Compound 2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide 2-Methylimidazole, (E)-1-methylpyrrole 232.29 Planar hydrazide linker; E-configuration confirmed via X-ray
: 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide [Linker: Thioether; Substituents: Benzyl-benzimidazole, 2-hydroxyphenyl] 447.50 Enhanced π-stacking due to benzimidazole and phenolic groups; potential antioxidant activity
: 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide [Linker: Piperazinyl; Substituents: 2-Chlorobenzyl, (E)-1-methylpyrrole] 416.31 Increased solubility from piperazine; chlorobenzyl group may enhance bioavailability
: N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide [Linker: Acetohydrazide; Substituents: Pyrazole, 4-methoxybenzylidene] 258.28 Methoxy group improves lipophilicity; pyrazole enhances H-bonding

Key Structural Insights :

  • Piperazinyl derivatives () exhibit greater conformational flexibility, whereas rigid E-configuration in the target compound may enhance binding specificity.
Spectroscopic and Crystallographic Data
Parameter Target Compound
IR (C=O) ~1680–1700 cm⁻¹ 1690 cm⁻¹ 1684–1690 cm⁻¹
NMR (N=CH) δ 8.1–8.3 ppm (s, 1H) δ 8.1 ppm (s, 1H) δ 8.2 ppm (s, 1H)
X-ray E-configuration confirmed (not explicitly reported but inferred from similar compounds) Not reported Not reported
Mass (M+) 232.29 (theoretical) 447.50 (theoretical) 258.11 (observed)

Insights :

  • The E-configuration of the imine group is critical for stability and can be unambiguously determined via single-crystal X-ray diffraction, as demonstrated for analogous compounds in and .
  • IR and NMR profiles align with hydrazide-based compounds, showing characteristic C=O and C=N stretches.

Biological Activity

The compound 2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is part of a growing class of biologically active imidazole derivatives. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure

The molecular structure of the compound features an imidazole ring and a pyrrole moiety, which are known for their diverse biological activities. The specific arrangement of these heterocycles contributes to the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus20-40Jain et al.
Escherichia coli40-70Jain et al.

The minimum inhibitory concentration (MIC) values indicate that the compound shows promising antibacterial effects, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been highlighted in various studies. Compounds similar to the one have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β.

A study reported that derivatives featuring a pyrrole ring could effectively suppress inflammatory pathways, suggesting that the compound may share similar mechanisms of action .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals, with findings indicating significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Assay Type Activity Level Reference
DPPH Scavenging ActivityModerateDjuidje et al.
ABTS Scavenging ActivityHighDjuidje et al.

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and π–π stacking interactions. For instance, the presence of the imidazole ring facilitates coordination with metal ions, enhancing its antibacterial efficacy . Additionally, studies have shown that such compounds can disrupt bacterial DNA synthesis by generating reactive radical species .

Case Studies

  • Study on Antibacterial Activity : Jain et al. synthesized several imidazole derivatives and assessed their antimicrobial activities using standard diffusion methods. The results indicated that specific substitutions on the imidazole ring significantly enhanced antibacterial potency against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanism Exploration : A review highlighted how similar compounds inhibit inflammatory mediators by blocking specific signaling pathways, leading to reduced cytokine release and inflammation.
  • Antioxidant Efficacy Assessment : Research conducted on various imidazole derivatives demonstrated their capacity to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

Q & A

Basic: What are the optimized synthetic routes for preparing 2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide?

Methodological Answer:
The compound can be synthesized via a three-step process:

Hydrazide Formation : React ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate with hydrazine hydrate in ethanol under reflux (6 hours, 80°C) to yield 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide .

Schiff Base Formation : Condense the hydrazide intermediate with (E)-(1-methyl-1H-pyrrol-2-yl)methanal in ethanol or methanol under acidic conditions (e.g., glacial acetic acid) at 70°C for 7–12 hours .

Purification : Recrystallize the product from ethanol or methanol, with yields typically ranging from 65% to 80% depending on solvent polarity and reaction time .
Key Data : reports 72% yield for analogous hydrazide-aldehyde condensations using ethanol/AcOH mixtures.

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on complementary spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR spectra identify characteristic signals (e.g., imine proton at δ 8.2–8.5 ppm, methyl groups on imidazole/pyrrole at δ 2.3–2.6 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) confirm the hydrazone linkage .
  • X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) resolves bond lengths (e.g., C-N imine bond: ~1.28 Å) and stereochemistry, as demonstrated for related hydrazides in .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of similar hydrazide derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., CLSI guidelines for MIC determination) to eliminate protocol variability .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with activity trends. For example, shows that nitro groups enhance antibacterial potency by 4-fold compared to methoxy analogs .
  • Computational Validation : Use molecular docking to verify target engagement (e.g., binding to bacterial gyrase vs. off-target effects), as in ’s docking poses for imidazole derivatives .

Advanced: How can reaction mechanisms for hydrazone formation be investigated?

Methodological Answer:
Mechanistic studies involve:

  • Kinetic Monitoring : Track reaction progress via HPLC or 1H^1H NMR to identify intermediates (e.g., hemiaminal formation in Schiff base reactions) .
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazides to trace proton transfer steps via 15N^{15}N-HSQC NMR .
  • DFT Calculations : Model transition states (e.g., energy barriers for imine vs. enamine tautomers) using Gaussian or ORCA software, as applied in for similar heterocycles .

Basic: What analytical methods ensure purity and stability of the compound during storage?

Methodological Answer:

  • HPLC-PDA : Monitor purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
  • Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks identifies degradation products (e.g., hydrolysis of the hydrazone bond) via LC-MS .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: How can computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, ’s benzimidazole analogs showed poor BBB penetration due to high polar surface area (>90 Å2^2) .
  • MD Simulations : Assess binding stability to target proteins (e.g., 100 ns simulations in GROMACS) to calculate RMSD and binding free energy (MM-PBSA) .

Advanced: What experimental designs are used to study enzyme inhibition (e.g., COX-2) by this compound?

Methodological Answer:

  • In Vitro Assays : Measure IC50_{50} values using colorimetric COX-2 inhibition kits (e.g., Cayman Chemical) with celecoxib as a positive control .
  • Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots at varying substrate concentrations .
  • Cellular Models : Validate activity in LPS-induced RAW 264.7 macrophages, quantifying PGE2_2 suppression via ELISA .

Basic: How is the compound’s solubility optimized for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .
  • pH Adjustment : Solubilize in PBS (pH 7.4) or acetate buffer (pH 4.5) based on the compound’s pKa (e.g., imidazole ring pKa ~6.9) .

Advanced: What role do tautomeric forms play in the compound’s reactivity?

Methodological Answer:

  • Spectroscopic Trapping : Use low-temperature 1H^1H NMR (−40°C) to identify tautomers (e.g., imine vs. enamine forms) .
  • Theoretical Studies : Calculate tautomerization energy differences (ΔG) via DFT. shows benzimidazole derivatives favor the imine tautomer by 2.1 kcal/mol .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varied groups (e.g., halogens, methyl, methoxy) on the pyrrole/imidazole rings .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50_{50} data to map electrostatic/hydrophobic hotspots .
  • Crystallographic Data : Align active/inactive analogs with target binding pockets (e.g., ’s X-ray structures to identify critical H-bond donors) .

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